Methyl dimethoxyacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27791. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

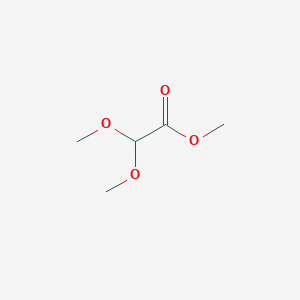

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTCVGHPDWAALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058999 | |

| Record name | Methyl dimethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-91-8 | |

| Record name | Methyl dimethoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dimethoxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dimethoxyacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2-dimethoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dimethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dimethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl dimethoxyacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHW4XD9QGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Methyl Dimethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for methyl dimethoxyacetate (MDMA), a valuable reagent in organic synthesis, particularly as a precursor for lithium enolates and in the construction of complex molecular architectures. This document outlines the reaction mechanisms, comprehensive experimental protocols, and quantitative data for the synthesis, starting from common laboratory precursors.

Introduction

Methyl 2,2-dimethoxyacetate (CAS 89-91-8), also known as methyl glyoxylate (B1226380) dimethyl acetal (B89532), is an important building block in modern organic chemistry. Its protected aldehyde functionality allows it to serve as a stable equivalent of the highly reactive methyl glyoxylate. This guide focuses on a robust two-step synthetic route: the preparation of a methyl glyoxylate precursor followed by its acid-catalyzed acetalization to yield the target compound.

Primary Synthetic Pathway: A Two-Step Approach

The most viable and well-documented approach for synthesizing this compound involves two key transformations:

-

Synthesis of Methyl Glyoxylate Methyl Hemiacetal: This precursor is efficiently synthesized from the ozonolysis of dimethyl maleate (B1232345), followed by a reductive workup.

-

Acid-Catalyzed Acetalization: The resulting hemiacetal is then converted to the full dimethyl acetal (this compound) by reaction with methanol (B129727) in the presence of an acid catalyst.

This pathway is advantageous due to the high yield of the initial step and the straightforward nature of the subsequent acetalization.

Experimental Protocols

Step 1: Synthesis of Methyl Glyoxylate Methyl Hemiacetal

This protocol is adapted from a high-yield procedure involving the ozonolysis of dimethyl maleate.

Reaction: Ozonolysis of Dimethyl Maleate followed by Catalytic Hydrogenation.

Reagents and Materials:

-

Dimethyl maleate

-

Methanol (anhydrous)

-

Ozone (O₃)

-

Hydrogen (H₂)

-

Palladium on carbon (Pd/C) or Platinum catalyst

Procedure:

-

A solution of dimethyl maleate in anhydrous methanol is prepared in a reaction vessel suitable for ozonolysis and cooled to a low temperature, typically between -80°C and -20°C.

-

A stream of ozone is bubbled through the solution until the reaction is complete, which can be indicated by the appearance of a blue color (excess ozone) or by thin-layer chromatography (TLC) analysis.

-

The resulting peroxide-containing solution is then carefully transferred to a hydrogenation reactor containing a suspension of a hydrogenation catalyst (e.g., 5% Pd/C) in methanol.

-

The mixture is hydrogenated under a pressure of 1 to 20 bar at a temperature between 15°C and 45°C. The reaction is monitored until the peroxides are fully reduced.

-

Upon completion, the catalyst is removed by filtration. The methanol is then removed under reduced pressure (e.g., on a rotary evaporator) to yield the crude methyl glyoxylate-methanol hemiacetal.

Quantitative Data: This method has been reported to produce the methyl glyoxylate-methanol hemiacetal with a yield of up to 95%.

Step 2: Synthesis of this compound

This section outlines a standard, chemically robust protocol for the acid-catalyzed conversion of the hemiacetal to the final product.

Reaction: Acid-Catalyzed Acetalization of Methyl Glyoxylate Methyl Hemiacetal.

Reagents and Materials:

-

Methyl glyoxylate methyl hemiacetal (from Step 1)

-

Methanol (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), Amberlyst-15, or sulfuric acid)

-

Drying agent (e.g., anhydrous molecular sieves) or a Dean-Stark apparatus

-

Anhydrous base for quenching (e.g., sodium bicarbonate or triethylamine)

-

Solvent for workup (e.g., diethyl ether or ethyl acetate)

Procedure:

-

The crude methyl glyoxylate methyl hemiacetal is dissolved in an excess of anhydrous methanol in a round-bottom flask.

-

A catalytic amount of an acid catalyst (e.g., 0.05 mol % of PTSA) is added to the solution. To drive the reaction to completion, a method for water removal should be employed. This can be achieved by adding activated molecular sieves to the reaction mixture or by refluxing with a Dean-Stark apparatus.

-

The reaction is stirred at room temperature or gently heated to reflux and monitored by TLC or gas chromatography (GC) until the starting hemiacetal is consumed.

-

Once the reaction is complete, the mixture is cooled to room temperature and the acid catalyst is neutralized. If a solid catalyst like Amberlyst-15 is used, it can be removed by filtration. If a soluble acid like PTSA is used, a mild anhydrous base such as solid sodium bicarbonate or triethylamine (B128534) is added.

-

The mixture is filtered, and the solvent (methanol) is removed under reduced pressure.

-

The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthetic pathway.

| Step | Reaction | Starting Material | Key Reagents | Typical Conditions | Product | Yield (%) |

| 1 | Ozonolysis & Hydrogenation | Dimethyl Maleate | O₃, Methanol, H₂, Pd/C | -80°C to 45°C, 1-20 bar | Methyl Glyoxylate Methyl Hemiacetal | ~95 |

| 2 | Acid-Catalyzed Acetalization | Methyl Glyoxylate Methyl Hemiacetal | Methanol, Acid Catalyst (e.g., PTSA) | Room Temp to Reflux | This compound | >85 (Estimated) |

Note: The yield for Step 2 is an estimate based on standard acetalization reactions and has not been specifically cited in the literature for this exact transformation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and the overall experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the two-step synthesis of this compound.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound, a key intermediate for advanced organic synthesis. By following the detailed protocols and understanding the underlying mechanisms, researchers and drug development professionals can effectively produce this valuable compound for their specific applications. Careful execution of the experimental procedures, particularly the anhydrous conditions and water removal in the final acetalization step, is critical for achieving high purity and yield.

An In-depth Technical Guide on Methyl Dimethoxyacetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dimethoxyacetate is a carboxylic acid ester and an acetal.[1] It is a versatile reagent in organic synthesis, finding applications as a solvent and a building block in the preparation of more complex molecules.[1] This document provides a comprehensive overview of its chemical and physical properties, structural information, and its role in synthetic chemistry.

Chemical and Physical Properties

This compound is a clear, colorless to very slightly yellow liquid at room temperature.[1][2] It possesses a mild, ester-like odor.[1] The compound is stable under normal conditions but is moisture sensitive and flammable.[1] It is miscible with common organic solvents like ethanol, acetone, and diethyl ether, and shows moderate solubility in water.[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₄ | [1][3][4] |

| Molecular Weight | 134.13 g/mol | [1][3] |

| CAS Number | 89-91-8 | [1][3] |

| Appearance | Clear colorless to very slightly yellow liquid | [1][2] |

| Density | 1.096 g/mL at 25 °C | [5] |

| Boiling Point | 140-142 °C at normal pressure | [1] |

| 67 °C at 18 mmHg | [5] | |

| 61 °C at 2399.80 Pa | [2] | |

| Melting Point | 51.5 °C | [2] |

| Flash Point | 67 °C (closed cup) | |

| Refractive Index | n20/D 1.405 | [5] |

| Solubility | Soluble in water | [1] |

| Miscible with common organic solvents | [1] |

Chemical Structure

The structural identifiers for this compound are provided in the table below. These are crucial for unambiguous identification in chemical databases and literature.

| Identifier | Value | Reference |

| IUPAC Name | methyl 2,2-dimethoxyacetate | [3][6] |

| Synonyms | Methyl 2,2-dimethoxyacetate, Dimethoxyacetic acid methyl ester, Glyoxylic acid methyl ester dimethyl acetal | [1][3][7] |

| SMILES String | COC(OC)C(=O)OC | [5][8] |

| InChI Key | NZTCVGHPDWAALP-UHFFFAOYSA-N | [1][3] |

| InChI | InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3 | [1][3] |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, its synthesis would likely follow standard esterification and acetalization procedures. A plausible synthetic route could involve the reaction of methyl glyoxylate (B1226380) with methanol (B129727) in the presence of an acid catalyst to form the dimethyl acetal.

This compound is utilized as a reagent in various organic reactions. For instance, it has been used in the Claisen acylation of active hydrogen compounds, in the preparation of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecane, as a lithium enolate precursor, and as an acylating reagent for cycloalkanone enolates and amino alcohols.[4]

An example of a workflow where a related dimethoxy compound is used in a synthesis is the preparation of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate from 4-methoxyphenylhydrazine hydrochloride and methyl 4,4-dimethoxybutanoate.[9]

General Experimental Workflow for a Reaction Involving an Acetal

The following diagram illustrates a general workflow for a chemical synthesis that might involve a reagent like this compound.

Caption: A generalized workflow for an organic synthesis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1] It is recommended to use personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be stored in a tightly closed container in a cool, dry place.[2] It is sensitive to moisture.[1] Based on animal studies, it exhibits low to moderate acute toxicity, and exposure may cause irritation to the eyes, skin, and respiratory tract.[1]

Conclusion

This technical guide provides a summary of the key chemical properties and structural details of this compound. The tabulated data offers a quick reference for researchers, and the structural information ensures accurate identification. While a specific synthesis protocol is not detailed, its role as a reagent in organic synthesis is highlighted, along with a general experimental workflow. Adherence to proper safety and handling procedures is essential when working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. bdmaee.net [bdmaee.net]

- 3. Acetic acid, 2,2-dimethoxy-, methyl ester | C5H10O4 | CID 66647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 97 89-91-8 [sigmaaldrich.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. Acetic acid, dimethoxy-, methyl ester [webbook.nist.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of Methyl Dimethoxyacetate

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl dimethoxyacetate (CAS No. 89-91-8), a versatile organic compound used in various chemical syntheses.[1] The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format for easy reference and comparison. Furthermore, it outlines standardized experimental protocols for the acquisition of these spectra, intended to aid researchers in compound characterization and quality control.

Introduction

Methyl 2,2-dimethoxyacetate, with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol , is a colorless liquid that serves as a valuable intermediate in organic synthesis.[2][3] Accurate structural elucidation and purity assessment are critical for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and fragmentation patterns of the compound. This guide summarizes the essential spectroscopic signatures of this compound and provides the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections provide quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The spectra for this compound were acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.65 | Singlet (s) | 1H | -CH(OCH₃)₂ |

| 3.75 | Singlet (s) | 3H | -COOCH₃ |

| 3.40 | Singlet (s) | 6H | -CH(OCH₃ )₂ |

| Source: Spectral Database for Organic Compounds (SDBS) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.9 | C =O (Ester) |

| 102.7 | C H(OCH₃)₂ |

| 54.4 | -CH(OC H₃)₂ |

| 52.5 | -COOC H₃ |

| Source: Spectral Database for Organic Compounds (SDBS) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 - 2840 | Medium | C-H Stretch (Alkyl) |

| 1761 | Strong | C=O Stretch (Ester) |

| 1440 | Medium | C-H Bend (Methyl) |

| 1260 - 1050 | Strong | C-O Stretch (Ester, Acetal) |

| Source: Spectral Database for Organic Compounds (SDBS) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Assignment |

| 103 | 100 | [M - OCH₃]⁺ |

| 75 | 85 | [CH(OCH₃)₂]⁺ |

| 59 | 15 | [COOCH₃]⁺ |

| 134 | <1 | [M]⁺ (Molecular Ion) |

| Source: Spectral Database for Organic Compounds (SDBS) |

Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality spectroscopic data for liquid samples like this compound.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. The solution must be homogeneous and free of particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm from the bottom of the tube to optimize the shimming process.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.

-

Data Acquisition:

-

Locking: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve high-resolution spectra with sharp, symmetrical peaks.

-

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and initiate the experiment. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[4]

IR Spectroscopy Protocol (Neat Liquid Film)

-

Materials: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. These plates are transparent to infrared radiation but are fragile and water-soluble.

-

Sample Application: Place one to two drops of neat (undiluted) this compound onto the center of one salt plate using a pipette.[2]

-

Film Formation: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, even film between the plates. The "sandwich" should be clear and free of air bubbles.[2]

-

Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Run the sample scan to obtain the infrared spectrum of the compound. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[5]

-

-

Cleaning: After analysis, carefully separate the plates, clean them thoroughly with a dry solvent like acetone, and return them to the desiccator.[6]

Mass Spectrometry Protocol (GC-MS for a Volatile Liquid)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, high-purity solvent such as dichloromethane (B109758) or hexane.

-

GC-MS Instrument Setup:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph's heated injection port, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is a standardized process in chemical analysis. The following diagram illustrates this workflow.

Caption: Workflow for the spectroscopic analysis of a liquid organic compound.

References

- 1. rsc.org [rsc.org]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. uni-saarland.de [uni-saarland.de]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

An In-depth Technical Guide on the Experimental Data of Methyl Dimethoxyacetate (CAS Number: 89-91-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user-provided topic specified "CAS number 89-91-8" but associated it with the chemical name "3-Hydroxy-4-methoxybenzoic acid". It is important to clarify that CAS number 89-91-8 corresponds to Methyl Dimethoxyacetate , while 3-Hydroxy-4-methoxybenzoic acid (also known as isovanillic acid) has the CAS number 645-08-9. This guide will focus on the experimental data for this compound (CAS 89-91-8) as the primary identifier.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ester-like odor.[1][2] It is an organic compound classified as an ester.[1] The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 89-91-8 | [1][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₅H₁₀O₄ | [1][6][7][8][9][11] |

| Molecular Weight | 134.13 g/mol | [6][7][8][9][10][12] |

| IUPAC Name | methyl 2,2-dimethoxyacetate | [11][13] |

| Synonyms | 2,2-Dimethoxyacetic acid methyl ester, Glyoxylic acid methyl ester dimethyl acetal (B89532), Methyl 2,2-dimethoxyethanoate | [1][9][11] |

| InChI Key | NZTCVGHPDWAALP-UHFFFAOYSA-N | [1][7][11] |

| SMILES | COC(OC)C(=O)OC | [1][7][11] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Appearance | Clear colorless to slightly yellow liquid | Ambient | [1][2][3] |

| Boiling Point | 67 °C | 18 mmHg | [3][5][10][14] |

| Density | 1.096 g/mL | 25 °C | [3][5][10][14] |

| Refractive Index (n20/D) | 1.405 | 20 °C | [3][5][10][14] |

| Flash Point | 67 °C | closed cup | [10][14] |

| Storage Temperature | 2-8°C | [5][12][14] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of chemical compounds.

Table 3: Spectral Data for this compound

| Technique | Data Availability | Source |

| ¹H NMR | Spectrum available | [3] |

| Mass Spectrometry | Spectrum available (electron ionization) | [9][15][16] |

| Infrared (IR) Spectroscopy | Mentioned as available | [3] |

| ¹³C NMR | Mentioned as available | [3] |

While direct spectral data is limited in open-access resources, the NIST Chemistry WebBook provides access to the mass spectrum of this compound.[9][15][16] ChemicalBook indicates the availability of ¹H NMR, ¹³C NMR, and IR spectra.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for these measurements are well-established.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

General Protocol:

-

A small amount of the liquid sample (a few milliliters) is placed in a test tube.[14]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[6]

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

The reported boiling point of 67 °C at 18 mmHg suggests a distillation under reduced pressure was performed.[3][5][10][14]

Determination of Density

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

General Protocol (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat at a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance and is measured using a refractometer.

General Protocol (Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).

-

Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis.

Claisen Acylation

This compound is used in the Claisen acylation of active hydrogen compounds. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.

Caption: General workflow of a Claisen acylation using this compound.

Synthesis of 3,9-Disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes

This compound serves as a precursor in the synthesis of 3,9-disubstituted 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. These spiro compounds are of interest in stereochemistry and materials science. The synthesis typically involves the reaction of a diol with a ketone or acetal under acidic conditions.

Caption: Synthetic pathway to 2,4,8,10-tetraoxaspiro[5.5]undecanes.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

Table 4: Safety Information for this compound

| Hazard | Information | Reference |

| GHS Signal Word | Warning | [17][18] |

| Hazard Statements | H227: Combustible liquid | [17][18] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/ eye protection/ face protection. P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403 + P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/ container to an approved waste disposal plant. | [17][18] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [10][14] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents |

It is recommended to handle this compound in a well-ventilated area or under a fume hood.[2] Avoid contact with skin and eyes.[2]

Concluding Remarks

This compound (CAS 89-91-8) is a valuable reagent in organic chemistry with well-defined physical properties. This guide provides a summary of the available experimental data and general protocols for its characterization and use. For detailed experimental procedures, researchers should consult the primary literature and relevant safety data sheets. It is crucial to correctly identify this compound by its CAS number to avoid confusion with other chemicals, such as 3-Hydroxy-4-methoxybenzoic acid.

References

- 1. Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound(89-91-8) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl methoxyacetate(6290-49-9) 1H NMR [m.chemicalbook.com]

- 5. This compound 97 89-91-8 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Acetic acid, dimethoxy-, methyl ester [webbook.nist.gov]

- 10. This compound 97 89-91-8 [sigmaaldrich.com]

- 11. This compound, 96% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 13. 89-91-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. Acetic acid, dimethoxy-, methyl ester [webbook.nist.gov]

- 16. Acetic acid, dimethoxy-, methyl ester [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2,2-dimethoxyacetate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of methyl 2,2-dimethoxyacetate, a versatile reagent and building block in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering meticulously compiled data and detailed experimental methodologies.

Core Physical and Chemical Properties

Methyl 2,2-dimethoxyacetate, with the chemical formula C₅H₁₀O₄, is a combustible liquid that is sensitive to moisture.[1][2] It is identifiable by its CAS number 89-91-8.[3]

| Property | Value | Reference(s) |

| Molecular Weight | 134.13 g/mol | [4] |

| Boiling Point | 160-163 °C (at 760 mmHg) | [2] |

| 67 °C (at 18 mmHg) | [3] | |

| Density | 1.096 g/mL (at 25 °C) | [3] |

| Refractive Index | 1.405 (at 20 °C) | [3] |

| Flash Point | 63 °C (145 °F) | [2] |

| Solubility | Soluble in chloroform (B151607) (sparingly) and methanol (B129727) (slightly). | [5] |

| Appearance | Clear, colorless to very slightly yellow liquid. | [5] |

| Storage | Store in a cool, dry place at 2-8°C. | [3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid compounds such as methyl 2,2-dimethoxyacetate.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

-

Thiele tube or similar heating apparatus[7]

-

Thermometer[8]

-

Small test tube[8]

-

Capillary tube, sealed at one end[7]

-

Rubber band or thread[7]

-

Heating source (e.g., Bunsen burner)[9]

-

Liquid for heating bath (e.g., paraffin (B1166041) oil)[8]

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.[8]

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.[6]

-

The test tube is attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7]

-

The thermometer and test tube assembly are immersed in the heating bath within the Thiele tube.[7]

-

The apparatus is heated gently.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

The heating is stopped when a continuous and rapid stream of bubbles is observed.[7]

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6][7]

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.[10][11]

Apparatus:

Procedure:

-

The mass of the clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[11]

-

The vessel is filled with the liquid sample up to a calibrated mark (for a graduated cylinder) or completely (for a pycnometer).

-

The mass of the vessel containing the liquid is measured.[11]

-

The temperature of the liquid is recorded.[11]

-

The density is calculated by dividing the mass of the liquid (mass of the filled vessel minus the mass of the empty vessel) by its volume.

Determination of Refractive Index (Abbe Refractometer Method)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[12]

Apparatus:

-

Abbe refractometer[12]

-

Constant temperature water bath[12]

-

Dropper or pipette

-

Soft tissue (e.g., Kimwipes) and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning[12]

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent and allowed to dry.[12]

-

A few drops of the liquid sample are placed on the surface of the prism.[12]

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.[12]

-

The compensator is adjusted to remove any color fringe.

-

The position of the dividing line on the scale is read to obtain the refractive index.[12]

-

The temperature at which the measurement is taken is recorded.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of a liquid using the capillary method.

References

- 1. phillysim.org [phillysim.org]

- 2. wwmponline.com [wwmponline.com]

- 3. 89-91-8 CAS MSDS (Methyl dimethoxyacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Acetic acid, 2,2-dimethoxy-, methyl ester | C5H10O4 | CID 66647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bdmaee.net [bdmaee.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Stability and Reactivity Profile of Methyl Dimethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dimethoxyacetate, also known as methyl 2,2-dimethoxyacetate, is a valuable organic compound with the chemical formula C5H10O4.[1][2][3] It is a colorless liquid with a molecular weight of 134.13 g/mol .[1][2] This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, intended to be a key resource for professionals in research, discovery, and drug development.

Physicochemical Properties

This compound is characterized by its specific physical and chemical properties that are essential for its handling, application, and process development.

| Property | Value | Reference(s) |

| Molecular Formula | C5H10O4 | [1][2][3] |

| Molecular Weight | 134.13 g/mol | [1][2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 67 °C at 18 mmHg | [1] |

| Density | 1.096 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.405 | [1] |

| Solubility | Soluble in common organic solvents. | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

1H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | -OCH3 (ester) |

| ~3.4 | s | 6H | -OCH3 (acetal) |

| ~4.8 | s | 1H | -CH |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

13C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~52.0 | -OCH3 (ester) |

| ~54.0 | -OCH3 (acetal) |

| ~101.0 | -CH(OCH3)2 |

| ~169.0 | C=O (ester) |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

| ~2950-2850 | C-H stretch (alkane) |

| ~1750 | C=O stretch (ester) |

| ~1200-1000 | C-O stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show fragmentation patterns typical for esters and acetals.

| m/z | Proposed Fragment |

| 134 | [M]+ (Molecular Ion) |

| 103 | [M - OCH3]+ |

| 75 | [CH(OCH3)2]+ |

| 59 | [COOCH3]+ |

Stability Profile

This compound is a relatively stable compound under anhydrous and neutral conditions.[4] However, its stability is significantly affected by the presence of water, acids, and bases.

Hydrolytic Stability

This compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The acetal (B89532) and ester functionalities can both undergo cleavage.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the acetal is readily hydrolyzed to form a hemiacetal and subsequently methyl glyoxylate. The ester can also be hydrolyzed, although typically under harsher conditions than the acetal.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester group is readily hydrolyzed via saponification to yield the corresponding carboxylate salt. The acetal is generally more stable to basic conditions than to acidic conditions.[5][6] A known procedure for the hydrolysis of the ester involves the use of lithium hydroxide (B78521) (LiOH) in a mixture of dioxane and water.[7]

Thermal Stability

Specific thermal analysis data (TGA/DSC) for this compound is not widely published. However, based on its structure as a short-chain ester, it is expected to have moderate thermal stability. Combustion products include carbon dioxide (CO2) and other pyrolysis products typical of burning organic material.[8] For many organic esters, decomposition begins at temperatures above 200 °C. It is recommended to perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its precise decomposition temperature and thermal behavior for specific applications.

Reactivity Profile

This compound possesses two primary reactive sites: the electrophilic carbon of the ester group and the acetal functionality. Its reactivity makes it a versatile intermediate in organic synthesis.

Reactions at the Ester Carbonyl Group

The ester group is susceptible to nucleophilic acyl substitution.

-

Aminolysis: Reaction with primary or secondary amines can lead to the formation of the corresponding amides. This reaction may require heating or catalysis.

-

Transesterification: In the presence of an acid or base catalyst, reaction with other alcohols can lead to the exchange of the methyl group of the ester.

-

Reaction with Grignard Reagents: Grignard reagents are expected to add twice to the ester carbonyl to form a tertiary alcohol after acidic workup.

Reactions Involving the Acetal Group

The acetal group serves as a protecting group for a carbonyl functionality and can be deprotected under acidic conditions. It is generally stable to nucleophiles and bases.[5][6][9]

Acylating Agent

This compound can act as an acylating agent, transferring the dimethoxyacetyl group to a nucleophile.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of this compound is the esterification of dimethoxyacetic acid with methanol (B129727) in the presence of an acid catalyst.

Materials:

-

Dimethoxyacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a solution of dimethoxyacetic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Base-Mediated Hydrolysis of the Ester (Saponification)

The following is a general procedure for the saponification of the ester group.[7]

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Dioxane

-

Water

-

Hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

Procedure:

-

Dissolve this compound in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C and add lithium hydroxide monohydrate.

-

Stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 3 with hydrochloric acid.

-

Extract the product, dimethoxyacetic acid, with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via acid-catalyzed esterification.

Acid-Catalyzed Hydrolysis of the Acetal

Caption: Acid-catalyzed hydrolysis pathway of the acetal group.

Base-Catalyzed Hydrolysis of the Ester (Saponification)

Caption: Saponification of the ester group under basic conditions.

General Reactivity with Nucleophiles

Caption: General reactivity of this compound with common nucleophiles.

Conclusion

This compound is a versatile chemical intermediate with a well-defined reactivity profile. Its stability is contingent on the reaction conditions, with notable sensitivity to acidic and basic environments, leading to hydrolysis of the acetal and ester functionalities, respectively. The electrophilic nature of the ester carbonyl allows for a range of nucleophilic substitution reactions, making it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. A thorough understanding of its stability and reactivity is crucial for its effective application in multi-step synthetic strategies.

References

- 1. This compound 97 89-91-8 [sigmaaldrich.com]

- 2. Acetic acid, 2,2-dimethoxy-, methyl ester | C5H10O4 | CID 66647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 2,2-DIMETHOXYACETATE | CAS 89-91-8 [matrix-fine-chemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fiveable.me [fiveable.me]

- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 7. organic chemistry - LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and History of Methyl Dimethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dimethoxyacetate (CAS No. 89-91-8), a versatile organic compound, has carved a niche for itself as a pivotal intermediate in pharmaceutical synthesis, a specialty solvent, and a valuable protecting group reagent. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its chemical and physical properties, various synthesis methodologies with experimental protocols, and key applications. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical information, including quantitative data organized in structured tables and visual representations of synthetic pathways and reaction mechanisms through Graphviz diagrams.

Introduction

This compound, systematically known as methyl 2,2-dimethoxyacetate, is a carboxylic acid ester with the chemical formula C5H10O4.[1] It exists as a clear, colorless to very slightly yellow liquid at room temperature.[1] Its unique structure, featuring a protected aldehyde group in the form of a dimethyl acetal (B89532), makes it a stable and valuable building block in complex organic synthesis. This guide delves into the historical context of its discovery, its key physicochemical properties, and the evolution of its synthesis.

Discovery and History

The precise moment of discovery and the individual credited with the first synthesis of this compound are not definitively documented in readily available scientific literature. Its emergence is traced back to the late 20th century, with its preparation and properties becoming more widely documented in industrial chemical literature during the 1980s.[1] The development of this compound was likely driven by the growing need for stable, masked carbonyl compounds in the fine chemical and pharmaceutical industries. Early synthetic work focused on creating stabilized ester derivatives for controlled reactivity in multi-step syntheses.[1] Patents from the early 1980s describe processes for producing related methoxyacetates, highlighting the industrial interest in this class of compounds during that period.

Physicochemical Properties

A comprehensive collection of the physical and chemical properties of this compound is presented in the tables below. This data has been compiled from various reputable sources to provide a reliable reference for laboratory and industrial applications.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H10O4 | [1][2] |

| Molecular Weight | 134.13 g/mol | [1][2] |

| Appearance | Clear colorless to very slightly yellow liquid | [1] |

| Odor | Mild, ester-like | [1] |

| Density | 1.096 g/mL at 25 °C | |

| Boiling Point | 67 °C at 18 mmHg | |

| Refractive Index (n20/D) | 1.405 | |

| Flash Point | 67 °C (closed cup) | |

| Solubility | Miscible with common organic solvents (ethanol, acetone, diethyl ether); moderate solubility in water | [1] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | See detailed interpretation below. | [3] |

| ¹³C NMR | See detailed interpretation below. | [4] |

| Infrared (IR) | Prominent peaks around 1750-1735 cm⁻¹ (C=O stretching of the ester) and 1250-1230 cm⁻¹ (C-O stretching). | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 134. Key fragments can be observed. | [6] |

Detailed NMR Interpretation:

-

¹H NMR: The proton NMR spectrum of this compound typically shows three distinct signals. A singlet corresponding to the three protons of the methyl ester group, a singlet for the six protons of the two methoxy (B1213986) groups on the acetal, and a singlet for the single proton of the acetal methine group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the methoxy carbons, the acetal carbon, and the methyl ester carbon.

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and historically significant methods are detailed below.

Acid-Catalyzed Esterification of Dimethoxyacetic Acid

This is a classic and widely used method for the preparation of this compound. It involves the reaction of dimethoxyacetic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

Reaction Scheme:

(CH₃O)₂CHCOOH + CH₃OH ⇌ (CH₃O)₂CHCOOCH₃ + H₂O

Materials:

-

Dimethoxyacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297) (or other suitable extraction solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethoxyacetic acid (1.0 equivalent) and a significant excess of anhydrous methanol (e.g., 10-20 equivalents). The methanol often serves as both reactant and solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Other Synthetic Methods

Alternative methods for the synthesis of this compound have also been reported, including:

-

Methylation of Dimethoxyacetyl Chloride: This method involves the reaction of dimethoxyacetyl chloride with a methylating agent.[1]

-

From Formaldehyde (B43269) and Carbon Monoxide: Patents describe processes where formaldehyde or its derivatives are reacted with carbon monoxide in the presence of a boron trifluoride-methanol complex and a copper(I) or silver compound.[7]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound via acid-catalyzed esterification.

Caption: General workflow for synthesis and purification.

Applications in Research and Drug Development

This compound serves as a crucial building block in various synthetic applications:

-

Pharmaceutical Intermediate: Its masked carbonyl functionality allows for controlled reactivity in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1]

-

Protecting Group Chemistry: The dimethoxyacetal group can be used to protect aldehydes, which can be deprotected under specific acidic conditions.[1]

-

Specialty Solvent: Due to its stability and polarity, it has been explored as a solvent additive in coatings and polymer science.[1]

-

Acylating Reagent: It is used as an acylating reagent for various nucleophiles.[8]

Conclusion

This compound, a product of industrial chemical development in the latter half of the 20th century, has proven to be a compound of significant utility in organic synthesis. Its straightforward preparation via acid-catalyzed esterification, coupled with its valuable chemical properties, has solidified its role as a key intermediate in the pharmaceutical and fine chemical industries. This guide has provided a detailed overview of its history, properties, synthesis, and applications, offering a valuable resource for professionals in the field. The continued exploration of its reactivity and applications is expected to lead to further innovations in synthetic chemistry and drug discovery.

References

- 1. scienceopen.com [scienceopen.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound(89-91-8) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl methoxyacetate(6290-49-9) 13C NMR spectrum [chemicalbook.com]

- 5. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Acetic acid, dimethoxy-, methyl ester [webbook.nist.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Preparation of Methyl Dimethoxyacetate from Glyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl dimethoxyacetate from glyoxylic acid. Due to the limited availability of direct published methods for this specific conversion, this document outlines a proposed synthetic route based on well-established organic chemistry principles, namely Fischer esterification and acetal (B89532) formation. This guide includes a detailed, plausible experimental protocol, a summary of relevant quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as methyl 2,2-dimethoxyacetate or glyoxylic acid methyl ester dimethyl acetal, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an ester and a protected aldehyde (as a dimethyl acetal), makes it a versatile precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound from the readily available starting material, glyoxylic acid, involves two key transformations: the esterification of the carboxylic acid group and the acetalization of the aldehyde group.

Proposed Synthetic Pathway

The preparation of this compound from glyoxylic acid can be envisioned as a one-pot or a two-step process involving acid-catalyzed esterification and acetalization. Glyoxylic acid in its common commercially available form is a monohydrate, where the aldehyde exists as a diol. The reaction with methanol (B129727) in the presence of an acid catalyst facilitates both the formation of the methyl ester and the conversion of the geminal diol to a dimethyl acetal.

The overall reaction can be depicted as follows:

Reaction Scheme:

An alternative approach involves the use of trimethyl orthoformate, which can act as both a reagent and a water scavenger, driving the equilibrium towards the formation of the acetal.

Experimental Protocols

Method A: Acid-Catalyzed Esterification and Acetalization with Methanol

Materials:

-

Glyoxylic acid monohydrate

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or other acid catalysts like p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glyoxylic acid monohydrate in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: To the stirred solution, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) dropwise. The addition is exothermic and should be done carefully.

-

Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Remove the bulk of the methanol using a rotary evaporator.

-

To the remaining residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash them with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Method B: Using Trimethyl Orthoformate as a Reagent and Water Scavenger

Materials:

-

Glyoxylic acid monohydrate

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate)[2]

-

Sodium bicarbonate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation head, suspend glyoxylic acid monohydrate in anhydrous methanol.

-

Reagent and Catalyst Addition: Add trimethyl orthoformate (at least 2 equivalents) to the suspension. Then, add a catalytic amount of a suitable acid catalyst.

-

Reaction: Heat the reaction mixture. Methyl formate (B1220265), a byproduct, will be formed and can be removed by distillation, driving the reaction to completion. The reaction temperature should be controlled to allow for the removal of the byproduct without significant loss of the starting materials.

-

Work-up and Purification:

-

Once the reaction is complete (as determined by the cessation of methyl formate distillation or by analytical methods), cool the mixture.

-

Neutralize the catalyst with a base (e.g., sodium bicarbonate).

-

Filter the mixture.

-

The product, this compound, can be isolated from the reaction mixture by fractional distillation under reduced pressure.

-

Data Presentation

The following tables summarize the physical and spectroscopic properties of this compound. Since specific yield data for the direct synthesis from glyoxylic acid is not available, a range of expected yields based on analogous Fischer esterification and acetalization reactions is provided.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| CAS Number | 89-91-8 |

| Appearance | Colorless liquid |

| Boiling Point | 165-167 °C (at 760 mmHg) |

| Density | 1.096 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.405 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ (ppm): 4.55 (s, 1H, -CH(OCH₃)₂), 3.75 (s, 3H, -COOCH₃), 3.35 (s, 6H, -CH(OCH₃)₂) |

| ¹³C NMR | δ (ppm): 169.5 (C=O), 102.5 (-CH(OCH₃)₂), 54.0 (-CH(OCH₃)₂), 52.0 (-COOCH₃) |

| IR (neat) | ν (cm⁻¹): 2950 (C-H), 1750 (C=O, ester), 1100 (C-O) |

| Mass Spec (EI) | m/z: 103 ([M - OCH₃]⁺), 75 ([CH(OCH₃)₂]⁺) |

Note: Spectroscopic data is compiled from typical values and may vary slightly depending on the solvent and instrument used.[3]

Table 3: Expected Yields for Analogous Reactions

| Reaction Type | Catalyst | Typical Yield Range |

| Fischer Esterification | H₂SO₄, p-TsOH | 60-95% |

| Acetal Formation (from diol) | Acid | 70-90% |

| Acetal Formation (with TMO) | Acid | >90% |

TMO: Trimethyl orthoformate

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the synthesis from starting materials to product.

Conclusion

This technical guide provides a detailed framework for the preparation of this compound from glyoxylic acid. While direct literature procedures are scarce, the proposed methods, based on fundamental organic reactions, offer a robust starting point for researchers. The provided data and workflow diagrams are intended to facilitate the practical implementation and understanding of this synthesis. It is recommended that small-scale pilot experiments be conducted to optimize reaction conditions for yield and purity.

References

"methyl dimethoxyacetate safety and handling precautions"

An In-depth Technical Guide to the Safety and Handling of Methyl Dimethoxyacetate

Introduction

This compound (CAS No. 89-91-8) is a colorless liquid with an aromatic odor, utilized as a laboratory chemical.[1][2] Its molecular formula is C5H10O4, and it has a molecular weight of 134.13 g/mol .[3][4][5][6] This guide provides a comprehensive overview of the safety and handling precautions necessary for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a combustible liquid.[1][2] While extensive toxicological data is not available, it is presumed to be an irritant to the skin, eyes, and respiratory tract upon exposure.[7][8]

Table 1: Hazard Classification

| Classification System | Hazard Class | Notes |

| OSHA Hazard Communication (29 CFR 1910.1200) | Combustible Liquid, Category 4 | Signal Word: Warning. Hazard Statement: Combustible liquid.[1][2] |

| Globally Harmonized System (GHS) | Flammable liquids, Category 4 (H227) | Hazard Statement: Combustible liquid.[2][4] Other potential GHS statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] |

| NFPA Rating (Estimated) | Health: 0, Flammability: 2-3, Instability: 0 | There is a discrepancy in the flammability rating between sources.[1][8] |

| WHMIS Classification | B2 - Flammable liquid | [9] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89-91-8 | [1][5][10] |

| Molecular Formula | C5H10O4 | [3][4][5][6] |

| Molecular Weight | 134.13 g/mol | [3][4][5][6][10] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Odor | Aromatic | [1][2] |

| Boiling Point | 160 - 163 °C @ 760 mmHg 67 °C @ 18 mmHg | [1][11][12][13] |

| Flash Point | 63 °C / 145.4 °F (closed cup) 35 °C / 95.0 °F | [1][8][12][13] |

| Density | 1.096 g/mL at 25 °C | [10][11][12][13] |

| Refractive Index | n20/D 1.405 | [11][12][13] |

| Solubility | Reacts with water; may decompose in moist air/water.[10] | [10] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][8] No significant acute toxicity data has been identified in literature searches.[10] Therefore, it should be handled with care, assuming potential for irritation.

Table 3: Summary of Toxicological Data

| Endpoint | Finding | Source(s) |

| Acute Toxicity | No acute toxicity information is available for this product.[1][2] | [1][2] |

| Skin Corrosion/Irritation | May cause skin irritation.[8] However, one source suggests it is not thought to produce skin irritation based on animal models.[10] | [8][10] |

| Eye Damage/Irritation | May cause eye irritation.[8] | [8] |

| Respiratory Sensitization | May cause respiratory tract irritation.[8] | [8] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or California Prop 65.[8] | [8] |

Handling and Storage

Safe Handling Protocols

Proper handling procedures are essential to minimize exposure and risk.

-

Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors or mists.[10] Do not get in eyes, on skin, or on clothing.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][8] Use spark-proof tools and explosion-proof equipment.[8] Take precautionary measures against static discharges.[2]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[7][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8] A face shield may be necessary where splash potential is high.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[7][8][10]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[1] If there is a risk of overexposure or in poorly ventilated areas, use a NIOSH/MSHA-approved respirator.[8]

Storage Conditions

Proper storage is critical for maintaining the chemical's stability and ensuring safety.

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8]

-

Temperature: Store in a cool place; refrigeration is recommended.[1][2][9] The recommended storage temperature is 2-8°C.[11][12][13]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

-

Moisture: The material is moisture-sensitive.[2] Containers may develop pressure; open carefully and vent periodically.[10]

Emergency Procedures and Experimental Protocols

First-Aid Measures

This section details the immediate actions to be taken in case of accidental exposure.

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Fire-Fighting Measures

This protocol outlines the procedure for extinguishing fires involving this compound.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2][14] Water mist may be used to cool closed containers.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8]

-

Specific Hazards: The substance is a combustible material.[1] Containers may explode when heated.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Hazardous combustion products include carbon monoxide and carbon dioxide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[1][8][14]

Accidental Release Measures (Spill Response)

This protocol provides a step-by-step guide for handling accidental spills.

-

Ensure Personal Safety: Wear the appropriate personal protective equipment as detailed in Section 5.2.

-

Remove Ignition Sources: Immediately remove all sources of ignition (sparks, flames, hot surfaces) from the spill area.[1][8][9]

-

Containment: Prevent further leakage or spillage if it is safe to do so.

-

Absorption:

-

Collection:

-

Disposal: Dispose of the waste material in accordance with approved local, regional, and national regulations.[1] Do not empty into drains.[1]

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety considerations when working with this compound.

Caption: Logical Workflow for Safe Handling

Experimental Workflow for Spill Response

This diagram outlines the standard operating procedure for responding to an accidental spill of this compound.

Caption: Experimental Workflow for Spill Response